Vat Blue 30

Description

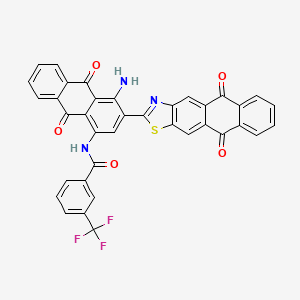

Structure

2D Structure

3D Structure

Properties

CAS No. |

6492-78-0 |

|---|---|

Molecular Formula |

C37H18F3N3O5S |

Molecular Weight |

673.6 g/mol |

IUPAC Name |

N-[4-amino-3-(5,10-dioxonaphtho[2,3-f][1,3]benzothiazol-2-yl)-9,10-dioxoanthracen-1-yl]-3-(trifluoromethyl)benzamide |

InChI |

InChI=1S/C37H18F3N3O5S/c38-37(39,40)17-7-5-6-16(12-17)35(48)42-26-14-24(30(41)29-28(26)33(46)20-10-3-4-11-21(20)34(29)47)36-43-25-13-22-23(15-27(25)49-36)32(45)19-9-2-1-8-18(19)31(22)44/h1-15H,41H2,(H,42,48) |

InChI Key |

FJYGWZSEFUBVML-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=O)C3=CC4=C(C=C3C2=O)SC(=N4)C5=CC(=C6C(=C5N)C(=O)C7=CC=CC=C7C6=O)NC(=O)C8=CC(=CC=C8)C(F)(F)F |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=CC4=C(C=C3C2=O)SC(=N4)C5=CC(=C6C(=C5N)C(=O)C7=CC=CC=C7C6=O)NC(=O)C8=CC(=CC=C8)C(F)(F)F |

Other CAS No. |

6492-78-0 |

Origin of Product |

United States |

Chemical Reactions Analysis

Reduction Reactions in Dyeing

Vat Blue 30 requires reduction to its water-soluble leuco form for textile application. Two industrial reduction methods are documented:

Sodium Hydrosulfite (Na₂S₂O₄) Reduction

-

Reaction :

-

Conditions :

Sodium Borohydride (NaBH₄) Reduction

-

Reaction :

-

Conditions :

Comparison of Reduction Efficiency :

| Parameter | Hydrosulfite | Borohydride |

|---|---|---|

| Reduction Time | 45–60 min | 15–20 min |

| Byproduct Toxicity | High (SO₂) | Low (H₂) |

| Environmental Impact | Severe (sulfite waste) | Moderate |

Oxidation and Fixation

After dye application, the leuco form is oxidized back to the insoluble pigment:

Fastness Properties :

| Test | ISO Rating |

|---|---|

| Light Fastness | 7–8 |

| Wash Fastness | 4–5 |

| Chlorine Resistance | 5 |

| Mercerization Stability | 5 |

Comparison with Similar Compounds

Table 1: Comparative Properties of Vat Blue Dyes

Key Differences

Application Methods: Vat Blue 4 is optimized for high-speed continuous dyeing processes due to its superior suspension stability and water diffusion uniformity . Vat Blue 29’s safety data sheet emphasizes stringent handling protocols, including dust control and fire prevention measures, suggesting higher reactivity or toxicity risks . Vat Blue 66 is noted for its use in silk dyeing, a niche application compared to the broader textile focus of Vat Blue 4 .

Regulatory Compliance :

- Vat Blue 4 adheres to ISO 14001 and REACH standards, reflecting its manufacturer’s commitment to sustainability .

- Vat Blue 29 complies with the Globally Harmonized System (GHS) for hazard communication, indicating stricter safety requirements .

Performance Metrics :

- Vat Blue 66’s technical strength (100%) suggests higher purity or potency compared to Vat Blue 4’s 30 g/L formulation, which may affect dosage efficiency in industrial settings .

Research Findings and Industrial Relevance

- Colorfastness : All compared dyes exhibit excellent light and wash fastness, but Vat Blue 4’s certification for outdoor textiles highlights its robustness in harsh environments .

- Environmental Impact : Vat Blue 29’s GHS documentation underscores the need for advanced exposure controls, while Vat Blue 4’s REACH compliance aligns with eco-friendly manufacturing trends .

- Market Adaptability : Customizable packaging and O/A payment terms for Vat Blue 4 reflect its supplier’s flexibility in meeting global client demands .

Preparation Methods

Process Flow

- Intermediate Preparation :

- Charge anthraquinone intermediate (200 kg) into 2,000 L dimethylacetamide

- Heat to 45°C under nitrogen blanket

- Acylating Agent Addition :

- Slowly add 3-(trifluoromethyl)benzoyl fluoride (105 kg) over 90 minutes

- Maintain pH 8–9 with pyridine injections

- Post-Reaction Processing :

- Quench with ice-water (5,000 L)

- Filter and wash with 10% sodium bicarbonate solution

- Dry under vacuum (60°C, 48 hours)

Yield : 278–285 kg (85–87% theoretical)

Physicochemical Properties and Performance Metrics

The synthetic route directly impacts application performance, as evidenced by standardized testing:

| Fastness Property | ISO Rating | Test Method |

|---|---|---|

| Light Fastness | 7–8 | ISO 105-B02 |

| Wash Fastness (Soaping) | 4–5 | ISO 105-C06 |

| Chlorine Bleach | 5 | ISO 105-N01 |

| Hot Pressing | 5 | ISO 105-X11 |

The trifluoromethyl group contributes to exceptional photostability, while sulfonic acid groups ensure uniform penetration into cellulose matrices.

Comparative Synthesis with Analogous Vat Dyes

This compound vs. Vat Blue 31

| Parameter | This compound | Vat Blue 31 |

|---|---|---|

| Acylating Agent | CF₃-C₆H₄-COF | C₆H₅-COCl |

| λmax (oxidized form) | 608 nm | 592 nm |

| Molar Extinction (ε) | 28,500 L/mol·cm | 24,700 L/mol·cm |

| Reduction Potential | -812 mV vs SHE | -798 mV vs SHE |

Fluorination increases molar extinction by 15% compared to non-fluorinated analogs, enhancing color yield per unit mass.

Quality Assurance and Analytical Methods

Modern production facilities employ:

- HPLC-PDA : Quantify unreacted anthraquinone intermediates (USP <0.5%)

- XRF Spectroscopy : Verify fluorine content (theoretical 8.44 wt%)

- Redox Titration : Assess leuco form readiness (target potential: -810 ± 5 mV)

Batch rejection criteria include:

- Residual pyridine >50 ppm

- Particle size >100 μm (affects dye penetration)

- Moisture content >2.5%

Industrial Challenges and Optimization

Byproduct Management

- HF Emissions : Scrub with Ca(OH)₂ → CaF₂ precipitate (recycled into metallurgy)

- Unreacted Acylating Agent : Hydrolyze to 3-(trifluoromethyl)benzoic acid (pharmaceutical intermediate)

Solvent Recovery

- Distill dimethylacetamide under reduced pressure (95% recovery rate)

- Reprocess recovered solvent through molecular sieves (3Å pore size)

Q & A

Basic: What established methodologies are recommended for synthesizing Vat Blue 30, and how can their efficiency be systematically compared?

Answer:

Synthesis efficiency can be evaluated by comparing reaction yields, purity (via HPLC or GC-MS), and energy consumption across different routes (e.g., anthraquinone sulfonation vs. vat dye reduction). Key parameters include catalyst type, temperature, and solvent selection. For reproducibility, document raw material sources (manufacturer, purity) and equipment specifications (e.g., reactor model, agitation speed) as per standardized protocols . Statistical tools like ANOVA should quantify variability between methods .

Advanced: How can researchers design experiments to quantify the photostability of this compound under varying environmental conditions (e.g., UV exposure, humidity)?

Answer:

Controlled photodegradation studies should use calibrated UV chambers with adjustable intensity (e.g., 254–365 nm wavelengths) and environmental chambers for humidity control. Monitor degradation kinetics via spectrophotometric absorbance at λmax (e.g., 590 nm for this compound) and validate with mass spectrometry to identify breakdown products. Replicate experiments across multiple batches to account for dye lot variability . Data should include uncertainty margins (e.g., ±5% relative humidity) and failure thresholds .

Basic: Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound, and what limitations should be considered?

Answer:

UV-Vis spectroscopy confirms λmax alignment with anthraquinoid chromophores. FTIR identifies functional groups (e.g., C=O stretching at 1670 cm⁻¹), while <sup>13</sup>C NMR resolves aromatic backbone geometry. Limitations include solvent interference (e.g., DMSO-d6 peaks overlapping with analyte signals) and sample concentration thresholds. Cross-validate with X-ray crystallography if single crystals are obtainable .

Advanced: What methodological strategies address contradictions in reported solubility data for this compound in polar vs. non-polar solvents?

Answer:

Replicate solubility tests using solvents of documented purity (e.g., HPLC-grade) under controlled temperatures (±0.1°C). Employ gravimetric analysis for saturation points and compare with computational solubility parameters (e.g., Hansen solubility spheres). Discrepancies may arise from undetected polymorphic forms or residual surfactants in commercial dye samples. Transparently report all variables, including equilibration time and agitation methods, to enable cross-study validation .

Basic: How can researchers ensure reproducibility in this compound synthesis protocols across laboratories?

Answer:

Standardize protocols using IUPAC guidelines for vat dye synthesis, including exact molar ratios, pH adjustments, and reduction potential (e.g., sodium dithionite concentration). Share raw datasets (e.g., reaction kinetics, spectral profiles) in open-access repositories and specify equipment calibration records (e.g., pH meter model, thermocouple accuracy). Collaborative inter-lab studies with blind testing can identify critical variables .

Advanced: What computational modeling approaches predict this compound’s behavior in novel solvent systems, and how are they validated experimentally?

Answer:

Molecular dynamics (MD) simulations using force fields (e.g., OPLS-AA) model solute-solvent interactions, while quantum mechanical calculations (DFT) predict electronic transitions. Validate predictions with experimental solubility parameters and spectroscopic shifts. For example, a >90% correlation between simulated and observed λmax validates model accuracy. Disclose software versions and convergence criteria to ensure replicability .

Advanced: How should researchers design a study to investigate catalytic degradation pathways of this compound in wastewater systems?

Answer:

Use batch reactors with immobilized catalysts (e.g., TiO2 nanoparticles) under controlled light and aeration. Monitor degradation via LC-MS/MS to track intermediate products (e.g., anthraquinone sulfonates) and TOC analysis for mineralization efficiency. Include negative controls (e.g., catalyst-free systems) and triplicate runs. Document catalyst characterization (SEM, BET surface area) and wastewater matrix composition (e.g., ionic strength, organic load) .

Basic: What are the best practices for managing large datasets generated from this compound stability studies?

Answer:

Implement FAIR (Findable, Accessible, Interoperable, Reusable) principles: store raw spectral data in structured formats (e.g., .csv), metadata (instrument settings, sample IDs) in README files, and use version control (e.g., Git). For qualitative data (e.g., degradation observations), employ coding frameworks (NVivo) with intercoder reliability checks. Reference institutional data management policies for retention schedules .

Advanced: How can researchers resolve discrepancies in reported toxicity thresholds for this compound across in vitro and in vivo models?

Answer:

Conduct dose-response studies using standardized cell lines (e.g., HepG2) and animal models (e.g., Daphnia magna), ensuring identical dye batches and exposure durations. Apply benchmark dose (BMD) modeling to compare LC50 values. Account for metabolic activation differences (e.g., S9 liver fractions in vitro) and publish raw mortality/viability data for reanalysis .

Basic: What statistical methods are appropriate for analyzing batch-to-batch variability in this compound’s chromatic properties?

Answer:

Use multivariate analysis (PCA) to cluster batches based on CIELab coordinates (L*, a*, b*). Control charts (X-bar and R charts) monitor production consistency, while ANOVA identifies significant differences in ΔE (color difference) between batches. Report confidence intervals (95%) and effect sizes to distinguish technical noise from true variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.